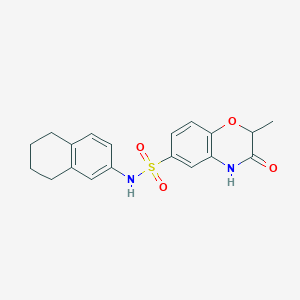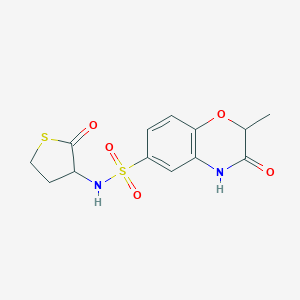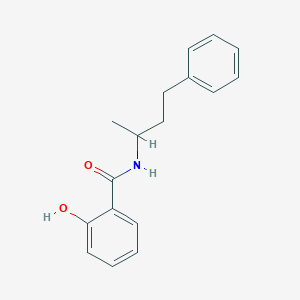![molecular formula C16H14F3NO2 B270686 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. TFPP is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TFPP has different properties than fenofibrate, making it a unique compound with potential applications in scientific research.
Mecanismo De Acción
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide activates PPARs by binding to their ligand-binding domain, leading to conformational changes that allow for the recruitment of coactivator proteins. This results in the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide treatment can lead to changes in lipid metabolism, including increased fatty acid oxidation and decreased triglyceride levels. Additionally, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to selectively activate PPARα and PPARγ without affecting other PPAR isoforms. This allows for the specific study of the biological processes regulated by these receptors. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's synthetic nature may limit its use in certain experiments, as natural ligands may be preferred in some cases.
Direcciones Futuras
1. Investigating the role of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in regulating lipid metabolism and glucose homeostasis in human cells and tissues.
2. Exploring the potential therapeutic applications of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in treating metabolic disorders such as diabetes and obesity.
3. Studying the effects of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide on inflammation and immune function.
4. Developing more selective PPAR agonists based on the structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
5. Investigating the potential of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide as a tool for studying the role of PPARs in cancer biology.
Métodos De Síntesis
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with phenol to form 2-phenoxy-3-(trifluoromethyl)benzaldehyde. Finally, the aldehyde group is reduced to form the desired product, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been used in several scientific studies as a research tool due to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are transcription factors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's ability to activate PPARs makes it a potential candidate for studying these biological processes.
Propiedades
Nombre del producto |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C16H14F3NO2 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11(22-14-8-3-2-4-9-14)15(21)20-13-7-5-6-12(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
Clave InChI |
NTSZCBNHKYZDJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)


![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)